Ethyl 2-fluoro-6-iodobenzoate
Overview
Description
Ethyl 2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, specifically an ester, where the hydrogen atom in the carboxyl group is replaced by an ethyl group. This compound is characterized by the presence of both fluorine and iodine atoms on the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-6-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is frequently employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-fluoro-6-methoxybenzoate when using sodium methoxide.
Reduction: The major product is 2-fluoro-6-iodobenzyl alcohol.
Oxidation: The major product is 2-fluoro-6-iodobenzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated aromatic compounds with biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-6-iodobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The fluorine and iodine atoms can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 2-fluoro-6-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-5-iodobenzoate: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
Ethyl 2-fluoro-4-iodobenzoate: Another positional isomer with distinct chemical properties.
Ethyl 2-fluoro-3-iodobenzoate: Yet another isomer with unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for certain applications over its isomers .
Properties
IUPAC Name |
ethyl 2-fluoro-6-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTCVMFXZCEZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582886 | |
Record name | Ethyl 2-fluoro-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925215-01-6 | |
Record name | Ethyl 2-fluoro-6-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.